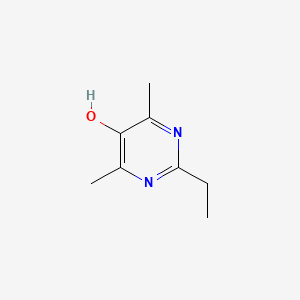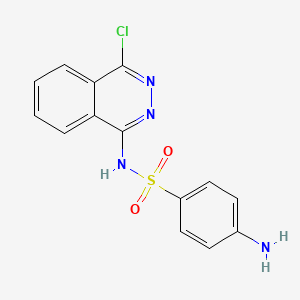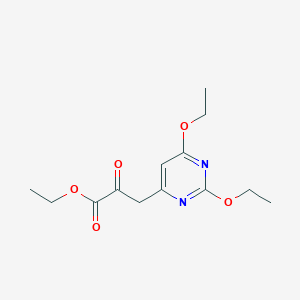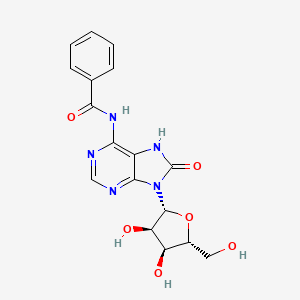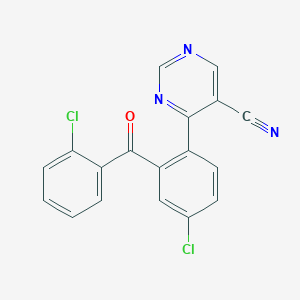
4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile is a compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as anticancer agents .
Preparation Methods
The synthesis of 4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile involves several steps. One common synthetic route includes the reaction of 4-chloro-2-(2-chlorobenzoyl)phenylamine with a suitable pyrimidine precursor under specific conditions. The reaction typically requires the use of reagents such as DMC, DABCO, and DMB, followed by purification steps to isolate the desired product . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can lead to various substituted pyrimidine derivatives.
Scientific Research Applications
4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Anticancer Research: This compound has shown promising anticancer activity by inhibiting the epidermal growth factor receptor (EGFR) and its mutant forms, making it a potential candidate for cancer therapy.
Biological Studies: It has been used in various biological assays to study its effects on cell proliferation, apoptosis, and cell cycle regulation.
Medicinal Chemistry: Researchers have explored its potential as a lead compound for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as the epidermal growth factor receptor (EGFR). By binding to the ATP-binding site of EGFR, it inhibits the receptor’s kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This inhibition ultimately results in the induction of apoptosis and cell cycle arrest in cancer cells.
Comparison with Similar Compounds
4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives that exhibit similar biological activities. Some of these compounds include:
Erlotinib: Another EGFR inhibitor used in cancer therapy.
Gefitinib: A similar compound targeting EGFR with applications in non-small cell lung cancer.
The uniqueness of this compound lies in its specific structural features and its ability to inhibit both wild-type and mutant forms of EGFR, making it a versatile and potent anticancer agent .
Properties
CAS No. |
87999-64-2 |
|---|---|
Molecular Formula |
C18H9Cl2N3O |
Molecular Weight |
354.2 g/mol |
IUPAC Name |
4-[4-chloro-2-(2-chlorobenzoyl)phenyl]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H9Cl2N3O/c19-12-5-6-13(17-11(8-21)9-22-10-23-17)15(7-12)18(24)14-3-1-2-4-16(14)20/h1-7,9-10H |
InChI Key |
YBQMTDPMIUQOBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)C3=NC=NC=C3C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


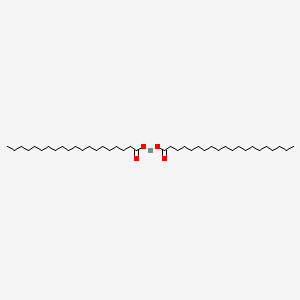
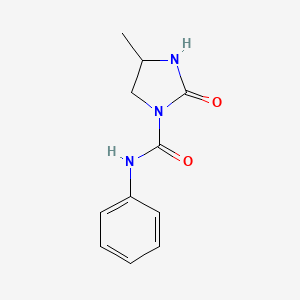

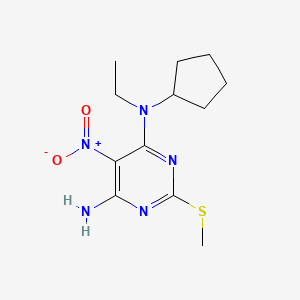
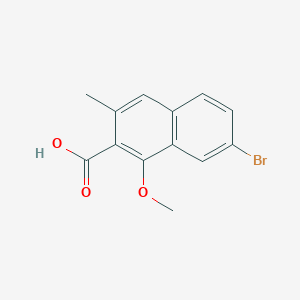
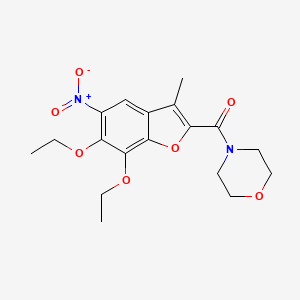
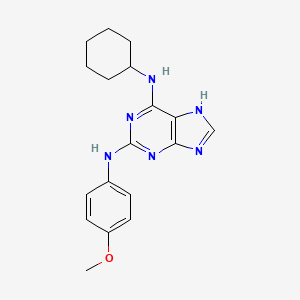
![6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12923599.png)
![4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline](/img/structure/B12923602.png)
